molecular formula C15H12I2 B133336 2,7-Diiodo-9,9-dimethyl-9H-fluorene CAS No. 144981-86-2

2,7-Diiodo-9,9-dimethyl-9H-fluorene

Cat. No. B133336
CAS RN: 144981-86-2
M. Wt: 446.06 g/mol
InChI Key: GYOWFFGLGGCYSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Diiodo-9,9-dimethyl-9H-fluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon consisting of a fluorene core with two iodine atoms at the 2 and 7 positions and two methyl groups at the 9 position. Fluorene derivatives are known for their luminescent properties and are of significant interest in the development of organic light-emitting diode (OLED) materials .

Synthesis Analysis

The synthesis of fluorene derivatives often involves multi-step reactions starting from fluorene or biphenyls as the core structure. For instance, 9,9-dimethyl-9H-fluoren-2-ylboronic acid, an intermediate for OLED materials, is synthesized through bromination, methylation, and a Grignard reaction, starting from fluorene . Another approach for synthesizing 9,9-disubstituted fluorenes involves a palladium-catalyzed C(sp2)-H activation/carbenoid insertion sequence starting from 2-iodobiphenyls and α-diazoesters . Although the specific synthesis of this compound is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of fluorene derivatives is characterized by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). For example, the structure of 2,7-dibromo-4-amino-9H-fluorene was confirmed using 1H NMR, 13C NMR, IR, and ESI-MS . These analytical techniques are crucial for verifying the substitution patterns and the overall molecular framework of the synthesized compounds.

Chemical Reactions Analysis

Fluorene derivatives undergo various chemical reactions, including bromination, nitration, and reduction, to introduce different functional groups into the fluorene core. For instance, 2,7-dibromo-9H-fluorene can be further nitrated and reduced to yield 2,7-dibromo-4-amino-9H-fluorene . These reactions are carefully optimized to achieve high yields and selectivity for the desired products.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives, such as their optical properties, are of particular interest due to their potential applications in electronic devices. The optical properties are typically characterized by UV-Vis and fluorescence spectroscopy. For example, the maximum absorption (λmax) and emission (λem) wavelengths, as well as the optical band gap, are determined for 2,7-dibromo-4-amino-9H-fluorene . The π-extended conjugated compounds derived from fluorene exhibit fluorescence radiation emission, with the quantum yield increasing with the degree of conjugation .

Scientific Research Applications

Fluorescent Sensing Applications

  • Lanthanide–Organic Frameworks: A study by Li, Zhou, Bai, and Xing (2020) demonstrates the use of a 4,4-(9,9-dimethyl-9H-fluorene-2,7-diyl) dibenzoic acid in the synthesis of new lanthanide coordination compounds. These compounds exhibit excellent fluorescent sensing capabilities for a variety of cations and anions, including Fe3+, Al3+, and Cr3+, demonstrating high efficiency and selectivity. This study highlights the potential of fluorene-based compounds in the development of new types of fluorescent probes (Li, Zhou, Bai, & Xing, 2020).

Synthesis and Reactivity

  • Michael Reactions and Synthesis of Iodo-substituted Fluorenes: Minabe and Suzuki (1972) discuss the Michael-addition reactions involving 2,7-diiodofluorene and 9,9′-bifluorenylidene. This study contributes to the understanding of fluorene's reactivity and its potential in synthesizing various fluorene derivatives (Minabe & Suzuki, 1972).

Coordination Chemistry and Polymer Networks

  • Coordination Polymers with Fluorene-based Ligands: Liu, Zhao, Ma, Liu, and Dong (2013) explore the coordination chemistry of fluorene-based ligands, leading to novel supramolecular structures. This research opens new avenues in the design of coordination polymers and network structures using fluorene derivatives (Liu, Zhao, Ma, Liu, & Dong, 2013).

Luminescent Materials and Electronic Applications

  • Electroluminescent Materials: Research by Huang, Wu, Wang, Yang, and Cao (2004) focuses on the development of novel electroluminescent conjugated polyelectrolytes based on polyfluorene. This study provides insights into the potential of fluorene derivatives in creating efficient light-emitting devices, highlighting their importance in the field of organic electronics (Huang, Wu, Wang, Yang, & Cao, 2004).

Safety and Hazards

The safety information for 2,7-Diiodo-9,9-dimethyl-9H-fluorene indicates that it should be handled with care to avoid contact with skin and eyes . It is also advised to avoid the formation of dust and aerosols, and to use non-sparking tools to prevent fire caused by electrostatic discharge steam .

Biochemical Analysis

Biochemical Properties

2,7-Diiodo-9,9-dimethyl-9H-fluorene plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s iodine atoms contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the modification of enzyme activity, either by inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . Additionally, the compound can interact with proteins involved in cell signaling pathways, potentially altering their function and downstream effects.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . By interacting with transcription factors and other regulatory proteins, the compound can alter the transcriptional activity of these genes, leading to changes in cellular behavior. Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. The iodine atoms on this compound can form covalent bonds with nucleophilic amino acid residues in the active sites of enzymes, leading to enzyme inhibition . Additionally, the compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis. These interactions can result in changes in cellular function and behavior, highlighting the compound’s potential as a biochemical modulator.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation . Over time, the degradation products of this compound may exhibit different biochemical properties and effects on cellular function. In in vitro and in vivo studies, long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression, indicating potential cumulative effects.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal effects on cellular function and overall health. As the dosage increases, the compound’s inhibitory effects on enzymes and its interactions with cellular components become more pronounced . High doses of this compound have been associated with toxic effects, including oxidative stress, apoptosis, and disruption of normal metabolic processes. These findings highlight the importance of dosage considerations in the use of this compound in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of various substrates . This inhibition can lead to alterations in metabolic flux and changes in the levels of specific metabolites. Additionally, this compound can interact with other metabolic enzymes, further influencing the overall metabolic profile of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to readily diffuse across cell membranes, facilitating its uptake and distribution . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a critical role in determining the compound’s biochemical effects and overall cellular impact.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals . In these compartments, this compound can exert its biochemical effects, including enzyme inhibition, gene expression modulation, and alterations in cellular metabolism. The precise localization of the compound is crucial for understanding its mechanism of action and overall impact on cellular function.

properties

IUPAC Name

2,7-diiodo-9,9-dimethylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12I2/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOWFFGLGGCYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40514555
Record name 2,7-Diiodo-9,9-dimethyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

144981-86-2
Record name 2,7-Diiodo-9,9-dimethyl-9H-fluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144981-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Diiodo-9,9-dimethyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,7-Diiodo-9,9-dimethyl-9H-fluorene
Reactant of Route 2
Reactant of Route 2
2,7-Diiodo-9,9-dimethyl-9H-fluorene
Reactant of Route 3
Reactant of Route 3
2,7-Diiodo-9,9-dimethyl-9H-fluorene
Reactant of Route 4
2,7-Diiodo-9,9-dimethyl-9H-fluorene
Reactant of Route 5
2,7-Diiodo-9,9-dimethyl-9H-fluorene
Reactant of Route 6
2,7-Diiodo-9,9-dimethyl-9H-fluorene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.